molecular formula C20H24N4O4 B2673580 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034396-63-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2673580
CAS No.: 2034396-63-7
M. Wt: 384.436
InChI Key: VTCOSBIGLYMQRV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring two distinct heterocyclic moieties: a benzo[d][1,3]dioxole (benzodioxole) group and a 4,6-dimethylpyrimidin-2-yloxy substituent. The benzodioxole group, attached via a methylene linker to the piperidine nitrogen, is known to enhance metabolic stability and lipophilicity in medicinal chemistry contexts.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13-8-14(2)23-19(22-13)28-16-4-3-7-24(11-16)20(25)21-10-15-5-6-17-18(9-15)27-12-26-17/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCOSBIGLYMQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₁H₃₄N₄O₄
  • Molecular Weight : 534.63 g/mol
  • CAS Number : 899937-47-4

Its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring, which is known to influence biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Cyclooxygenase (COX) : Compounds containing benzodioxole derivatives have been shown to inhibit COX enzymes, leading to anti-inflammatory and analgesic effects .
  • Anticancer Activity : Studies have demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cells by targeting pathways such as EGFR signaling and mitochondrial apoptosis. For instance, one study reported IC₅₀ values for related compounds against HepG2 and HCT116 cell lines, showing significant cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings include:

  • Substituent Effects : The presence of specific functional groups (e.g., pyrimidine derivatives) enhances the compound's interaction with biological targets.
  • Hydrophobic Interactions : The hydrophobic nature of the benzo[d][1,3]dioxole ring contributes to membrane permeability and binding affinity to target proteins.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving similar compounds:

Activity Description Reference
COX InhibitionAnti-inflammatory properties through inhibition of COX enzymes
Anticancer ActivityInduction of apoptosis in cancer cell lines (HepG2, HCT116)
CytotoxicityNon-cytotoxic towards normal cell lines (>150 µM)
Cell Cycle ArrestSignificant G1 phase arrest in treated cancer cells

Case Study 1: Anticancer Efficacy

A study explored the anticancer potential of related benzodioxole derivatives. The compound exhibited significant cytotoxicity against HepG2 cells with an IC₅₀ value of 2.38 µM. Mechanistic studies revealed that the compound induced apoptosis via EGFR inhibition and affected mitochondrial pathways by modulating Bax and Bcl-2 protein levels .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of benzodioxole derivatives. The compounds were effective in reducing inflammation markers in animal models, correlating with their ability to inhibit COX activity. This suggests potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Structural Representation

The compound features a complex structure that includes a piperidine ring and a benzo[d][1,3]dioxole moiety, which contribute to its biological activity.

Anticancer Activity

CUR 61414 has been investigated for its anticancer properties. Studies have shown that it exhibits selective cytotoxicity against various cancer cell lines. For instance:

  • Case Study: In vitro studies indicated that CUR 61414 induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of CUR 61414 in models of neurodegenerative diseases:

  • Case Study: In a study involving neuronal cell cultures exposed to oxidative stress, CUR 61414 demonstrated a significant reduction in cell death and oxidative damage markers. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects:

  • Case Study: In vivo experiments using animal models of inflammation showed that CUR 61414 reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) significantly compared to control groups .

Enzyme Inhibition

CUR 61414 has been studied for its ability to inhibit specific enzymes involved in disease processes:

  • Cholinesterase Inhibition: The compound was found to inhibit butyrylcholinesterase with an IC50 value of 46.42 µM, making it comparable to known inhibitors like physostigmine .

Interaction with Cannabinoid Receptors

Recent research suggests that CUR 61414 may interact with cannabinoid receptors, potentially offering therapeutic benefits in pain management and anxiety disorders:

  • Case Study: Binding affinity studies indicated that CUR 61414 has a moderate affinity for CB2 receptors, suggesting its role in modulating endocannabinoid signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induced apoptosis (IC50: 15 µM)
NeuroprotectionNeuronal Cell CulturesReduced oxidative stress
Anti-inflammatoryAnimal ModelsDecreased cytokines
Enzyme InhibitionButyrylcholinesteraseIC50: 46.42 µM
Cannabinoid InteractionCB2 ReceptorsModerate binding affinity

Comparison with Similar Compounds

Key Observations:

Core Heterocycle :

  • The target compound and compound 35 share a piperidine backbone, whereas D-19 utilizes a pyrrole ring. Piperidine’s conformational flexibility and basicity contrast with pyrrole’s planar, aromatic nature, which may influence target binding and solubility .

Substituent Profiles: Benzodioxole vs. Pyrimidine vs. Pyridine/Pyridinone: The target’s pyrimidinyloxy group (6-membered, 2 N atoms) offers distinct hydrogen-bonding geometry compared to compound 35’s methoxy-pyridine (5-membered, 1 N atom) and D-19’s pyridinone (ketone-containing pyridine). Pyridinone’s ketone may participate in polar interactions absent in pyrimidine ethers .

Synthetic Yields: Compound 35 was synthesized in 56% yield , suggesting moderate efficiency. No yield data are provided for the target compound or D-19, limiting direct synthetic comparisons.

Functional Implications of Structural Variations

  • Metabolic Stability : The benzodioxole group in the target and D-19 may confer resistance to oxidative metabolism compared to compound 35’s benzodiazolone, which could undergo ring-opening or dehalogenation .
  • Target Selectivity: The pyrimidinyloxy group in the target may favor interactions with kinases or purine-binding proteins, whereas D-19’s pyridinone could target NAD(P)H-dependent enzymes. Compound 35’s bromobenzodiazolone might act as a covalent inhibitor in protease or phosphatase contexts .
  • Solubility and Bioavailability: Piperidine’s basicity (target and compound 35) likely enhances water solubility at physiological pH compared to D-19’s neutral pyrrole. The dimethylpyrimidine in the target may reduce solubility relative to D-19’s pyridinone methyl groups .

Computational and Crystallographic Insights

For example:

  • Packing Similarity : Piperidine derivatives (target, compound 35) may exhibit distinct crystal packing vs. pyrrole-based D-19 due to conformational flexibility.
  • Intermolecular Interactions: Pyrimidinyloxy’s nitrogen atoms could form stronger hydrogen bonds than pyridinone’s ketone, influencing solid-state stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with benzo[d][1,3]dioxole derivatives (e.g., piperonal) and functionalize the methyl group via nucleophilic substitution or coupling reactions.
  • Step 2 : React the modified benzo[d][1,3]dioxole intermediate with a 4,6-dimethylpyrimidin-2-yl ether derivative under Mitsunobu or Ullmann coupling conditions to form the piperidine-ether linkage .
  • Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Key Parameters : Monitor reaction progress with TLC (Rf ~0.3–0.5) and optimize yields (~60–75%) by adjusting temperature (60–100°C) and catalyst (e.g., Pd(PPh₃)₄ for coupling) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d6 or CDCl3) to confirm connectivity of the piperidine, benzo[d][1,3]dioxole, and pyrimidine moieties. Key signals include δ 5.9–6.1 ppm (dioxole CH₂) and δ 8.1–8.3 ppm (pyrimidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~440–450 Da) via ESI-TOF or MALDI .
  • X-ray Crystallography : For absolute stereochemistry, grow single crystals in DMF/ether and analyze diffraction patterns (resolution <1.0 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodology :

  • Analog Synthesis : Generate derivatives by modifying the pyrimidine (e.g., substituent variation) or piperidine (e.g., ring size alteration) groups .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd values). Include positive controls (e.g., staurosporine) .
  • Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity (IC50) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodology :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply funnel plots to detect publication bias .
  • Mechanistic Profiling : Use CRISPR-based gene editing to validate target engagement in cellular models .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

  • Methodology :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo PK : Administer orally (10 mg/kg) to Sprague-Dawley rats and collect plasma for bioavailability calculations (AUC0–24h) .

Q. What computational tools predict binding modes and off-target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with homology-built targets (e.g., kinase domains). Validate with MD simulations (GROMACS, 100 ns) .
  • Off-Target Screening : Employ SwissTargetPrediction or SEA to rank potential secondary targets (e.g., GPCRs) .
  • ADMET Prediction : Utilize QikProp or ADMETlab 2.0 to estimate BBB penetration (logBB >0.3) and hepatotoxicity (prob. <30%) .

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